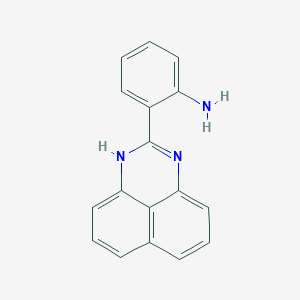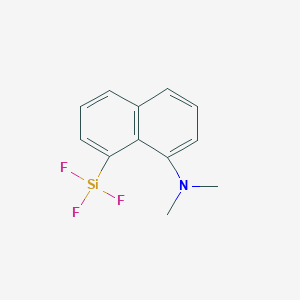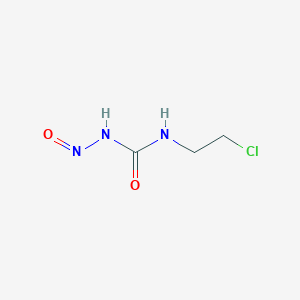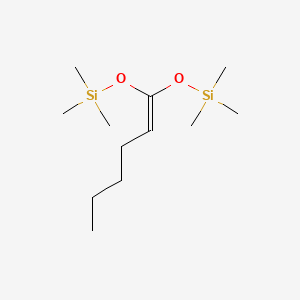
2-(1H-Perimidin-2-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Perimidin-2-YL)aniline is a compound that belongs to the class of perimidine derivatives. Perimidines are nitrogen-containing heterocycles that have gained significant interest due to their diverse biological activities and chemical applications. The structure of this compound consists of a perimidine ring fused to an aniline moiety, making it a fascinating compound for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing perimidine derivatives, including 2-(1H-Perimidin-2-YL)aniline, involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is favored due to its efficiency and the high yields it produces. The reaction typically requires specific reagents and controlled conditions to ensure the successful formation of the perimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and minimize costs. The use of microwave irradiation can be scaled up with appropriate equipment, and the reaction conditions can be fine-tuned to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Perimidin-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline moiety can undergo halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration requires nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Wissenschaftliche Forschungsanwendungen
2-(1H-Perimidin-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1H-Perimidin-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Perimidine-2-thiol derivatives
- 2-substituted-1H-perimidin-1-yl)ethane-1,2-dione derivatives
Uniqueness
2-(1H-Perimidin-2-YL)aniline stands out due to its unique combination of a perimidine ring and an aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to other perimidine derivatives .
Eigenschaften
| 137447-15-5 | |
Molekularformel |
C17H13N3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2-(1H-perimidin-2-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10H,18H2,(H,19,20) |
InChI-Schlüssel |
KHJVWCPVADEKOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)

![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)


